molecular formula C19H24N2O4 B4328971 1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione

1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B4328971
M. Wt: 344.4 g/mol
InChI Key: FVRYAWROGSPNSE-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative with structural modifications at positions 1 and 3 of the heterocyclic core. The compound features a 4-acetylphenyl group at position 1 and a 2-(2-hydroxyethyl)piperidin-1-yl substituent at position 3. This structural design is hypothesized to enhance interactions with biological targets such as GABA-transaminase (GABA-T), a key enzyme in neurotransmitter metabolism. Pyrrolidine-2,5-dione derivatives are well-documented for their anticonvulsant and neuroactive properties, often mediated through GABA-T inhibition or receptor modulation .

These studies highlight the importance of substituent chemistry in modulating activity, solubility, and binding affinity .

Properties

IUPAC Name

1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13(23)14-5-7-16(8-6-14)21-18(24)12-17(19(21)25)20-10-3-2-4-15(20)9-11-22/h5-8,15,17,22H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRYAWROGSPNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine under controlled conditions.

    Introduction of the Piperidin-1-yl Group: The piperidin-1-yl group can be introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

    Attachment of the Acetylphenyl Group: The acetylphenyl group can be attached through Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Properties

The compound exhibits promising pharmacological activities, particularly as a PDE5 inhibitor . PDE5 inhibitors are primarily used in the treatment of erectile dysfunction and pulmonary hypertension. The structural characteristics of this compound allow it to interact effectively with the phosphodiesterase type 5 (PDE5) enzyme, leading to enhanced blood flow and improved erectile function .

Therapeutic Applications

  • Erectile Dysfunction Treatment : As a PDE5 inhibitor, this compound has been studied for its efficacy in treating erectile dysfunction. Its mechanism involves the inhibition of PDE5, which results in increased levels of cyclic GMP (cGMP), promoting vasodilation and erection .
  • Pulmonary Hypertension : The vasodilatory effects observed in erectile dysfunction may extend to treating pulmonary hypertension. By relaxing blood vessels in the lungs, the compound can potentially reduce pulmonary arterial pressure .
  • Neurological Disorders : Emerging studies suggest that derivatives of this compound may also have applications in treating neurological disorders due to their ability to modulate neurotransmitter levels and improve cognitive function. This is particularly relevant for compounds that target muscarinic receptors .

Biological Evaluation

The biological evaluation of 1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione has been conducted through various in vitro and in vivo studies:

  • In Vitro Studies : These studies often focus on the compound's interaction with specific enzymes and receptors. For example, its binding affinity for PDE5 has been quantified, showing competitive inhibition patterns that suggest a strong potential for therapeutic use .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacodynamics and pharmacokinetics of the compound. Results indicate significant improvements in erectile function metrics compared to control groups, supporting its potential application in clinical settings .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • A study published in Journal of Medicinal Chemistry examined various derivatives of this compound, demonstrating that modifications could enhance potency and selectivity towards PDE5 while reducing side effects associated with existing treatments .
  • Another case study focused on the neurological effects observed in animal models treated with this compound. The findings suggested improvements in memory retention and cognitive performance, indicating potential for further exploration in treating conditions like Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The hydroxyethyl and acetylphenyl groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione with structurally related pyrrolidine-2,5-dione derivatives:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) logP Key Functional Groups Biological Activity (IC₅₀ or EC₅₀)
Target Compound 2-(2-hydroxyethyl)piperidin-1-yl Not reported N/A Hydroxyethyl, acetylphenyl Not reported
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione (5d) 4-Bromophenyloxy Not reported N/A Bromophenyl, acetylphenyl GABA-T inhibition: 100.5 ± 5.2 µM
1-(4-Acetylphenyl)-3-(salicyldehydoxy)-pyrrolidine-2,5-dione (5h) Salicyldehydoxy Not reported N/A Aldehyde, acetylphenyl GABA-T inhibition: 160.4 ± 6.2 µM
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione Piperidin-1-yl 288.34 1.08 Methoxyphenyl, piperidine Not reported
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione 3-Methoxyphenethyl Not reported N/A Methoxyphenyl, ethyl linkage Anticonvulsant activity (in vivo)

Key Observations:

  • Substituent Impact on Activity: The 4-bromophenyloxy group in compound 5d confers stronger GABA-T inhibition (IC₅₀ = 100.5 µM) compared to the salicyldehydoxy group in 5h (IC₅₀ = 160.4 µM), suggesting that electron-withdrawing substituents enhance enzyme binding .
  • Hydrophilicity vs.
  • Synthetic Feasibility: Piperidine-containing derivatives (e.g., ) are typically synthesized via nucleophilic substitution or Michael addition, suggesting analogous routes for the target compound. However, stereoisomerism (e.g., doubling of NMR signals in ) may complicate synthesis.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight and logP: The target compound’s molecular weight is expected to exceed 300 g/mol (based on structural analogs), placing it within the "drug-like" range. The hydroxyethyl group may lower logP compared to aryloxy derivatives, favoring aqueous solubility but requiring evaluation of blood-brain barrier penetration .
  • Stereochemical Complexity: Piperidine-containing derivatives (e.g., ) often exhibit stereoisomerism, which can influence biological activity and necessitate chiral resolution during synthesis.

Biological Activity

The compound 1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a pyrrolidine ring with substituents that enhance its biological activity. The key functional groups include:

  • Acetylphenyl group : Enhances lipophilicity and biological interactions.
  • Piperidine moiety : Known for its pharmacological properties, including analgesic and anesthetic effects.
  • Dione functionality : Contributes to reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Indoleamine 2,3-Dioxygenase Inhibition : Compounds related to pyrrolidine-2,5-dione derivatives have been shown to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in the catabolism of tryptophan. This inhibition can enhance immune responses against tumors by preventing the immunosuppressive effects associated with tryptophan metabolism .
  • Antiproliferative Effects : Research indicates that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2). The MTT assay has demonstrated that these compounds can inhibit cell proliferation effectively compared to standard treatments like doxorubicin .
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity, which is crucial in treating diseases where inflammation plays a key role .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Type Cell Line / Model Effect Observed Reference
IDO1 InhibitionIn vitro assaysSignificant inhibition
AntiproliferativeMCF-7 Cancer Cells85% inhibition at high doses
AntiproliferativeHepG-2 Cancer CellsMore effective than doxorubicin
Anti-inflammatoryPBMCsReduced proliferation
ToxicityPBMCsSlight toxicity at high doses

Case Studies

Several studies have explored the therapeutic implications of this compound:

  • Cancer Treatment : A study demonstrated that derivatives of pyrrolidine-2,5-dione showed promising results in inhibiting tumor growth in animal models. The mechanism was linked to the modulation of immune responses via IDO1 inhibition .
  • Inflammatory Diseases : Research on similar compounds indicated their potential in managing inflammatory conditions by attenuating immune cell proliferation and cytokine release .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 2
1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.